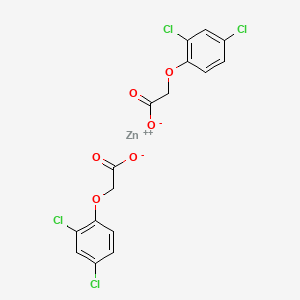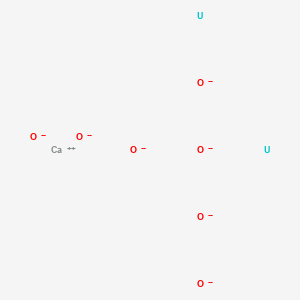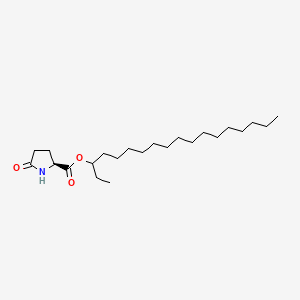
1-Ethylhexadecyl 5-oxo-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylhexadecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C23H43NO3 and a molecular weight of 381602This compound is notable for its applications in various scientific fields, including chromatography and pharmacokinetics .
Méthodes De Préparation
The synthesis of 1-Ethylhexadecyl 5-oxo-L-prolinate typically involves esterification reactions. One common method includes the reaction of 5-oxo-L-proline with 1-ethylhexadecanol in the presence of an acid catalyst. The reaction conditions often involve heating the reactants under reflux to facilitate the esterification process. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-Ethylhexadecyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Applications De Recherche Scientifique
1-Ethylhexadecyl 5-oxo-L-prolinate has several scientific research applications:
Chromatography: It is used in reverse-phase high-performance liquid chromatography (HPLC) for the separation of various compounds.
Pharmacokinetics: This compound is utilized in studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Biological Studies: It serves as a model compound in biochemical research to study enzyme interactions and metabolic pathways.
Industrial Applications: It is employed in the synthesis of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of 1-Ethylhexadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 5-oxo-L-proline and 1-ethylhexadecanol. These products can further participate in various metabolic pathways, influencing cellular functions and biochemical processes .
Comparaison Avec Des Composés Similaires
1-Ethylhexadecyl 5-oxo-L-prolinate can be compared with similar compounds like:
Octadecan-3-yl 5-oxo-L-prolinate: Similar in structure but with a different alkyl chain length.
L-Proline, 5-oxo-, 1-ethylhexadecyl ester: Another name for the same compound, highlighting its ester form.
Propriétés
Numéro CAS |
37673-34-0 |
|---|---|
Formule moléculaire |
C23H43NO3 |
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
octadecan-3-yl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C23H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20(4-2)27-23(26)21-18-19-22(25)24-21/h20-21H,3-19H2,1-2H3,(H,24,25)/t20?,21-/m0/s1 |
Clé InChI |
NWUNYLUHOJITCS-LBAQZLPGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(CC)OC(=O)[C@@H]1CCC(=O)N1 |
SMILES canonique |
CCCCCCCCCCCCCCCC(CC)OC(=O)C1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


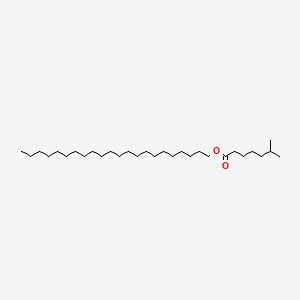

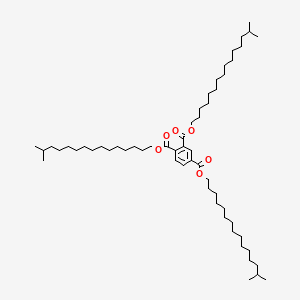
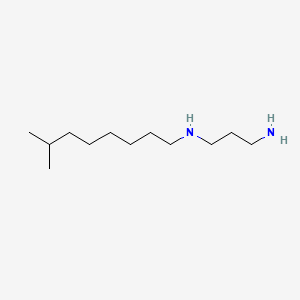

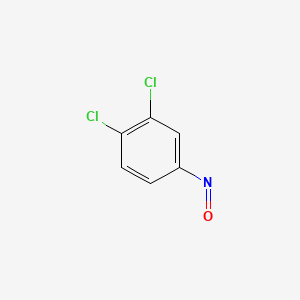
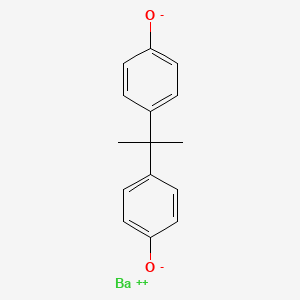
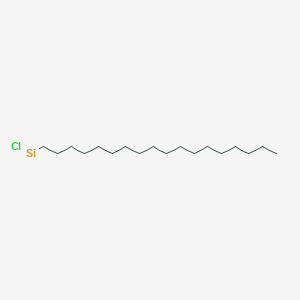
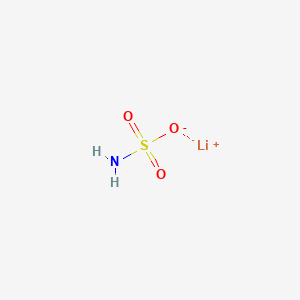
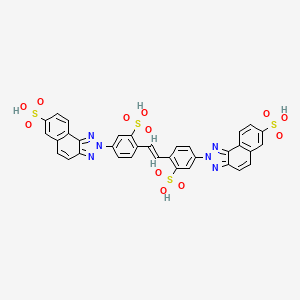
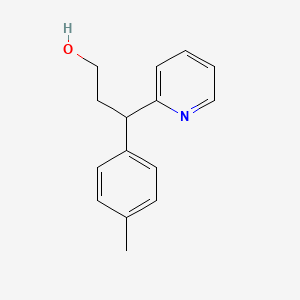
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
